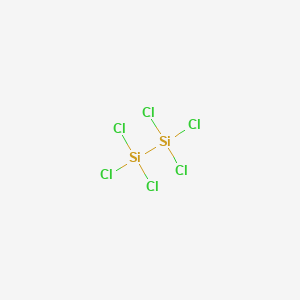

Hexachlorodisilane

Overview

Description

Hexachlorodisilane (HCD) is an organosilicon compound composed of one silicon atom surrounded by six chlorine atoms. It is a colorless, volatile liquid, with a pungent odor, and is considered to be a hazardous substance due to its potential for explosion and toxicity. HCD is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the production of silicon-based materials, and the synthesis of pharmaceuticals. Additionally, HCD has been extensively studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Mechanism of Action

Target of Action

Hexachlorodisilane (HCDS), with the chemical formula Si2Cl6 , is an inorganic compound . It primarily targets silicon-based components used in semiconducting devices, including photovoltaic cells . It serves as a reagent and a volatile precursor to silicon metal .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is stable under air or nitrogen at temperatures of at least up to 400°C for several hours, but decomposes to dodecachloroneopentasilane and silicon tetrachloride in the presence of Lewis bases even at room temperature . This conversion is useful in making silicon-based components . The compound is also a useful reagent for deoxygenation reactions .

Biochemical Pathways

These processes are essential in the semiconductor industry and related fields .

Pharmacokinetics

It’s worth noting that this compound is a colorless liquid that fumes in moist air . Its boiling point is 144°C, and it has a molar mass of 268.88 g/mol .

Result of Action

The primary result of this compound’s action is the production of silicon-based components used in semiconducting devices . It also serves as a reagent for deoxygenation reactions . In the semiconductor industry, it’s used as a precursor for producing disilanes .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, it is stable under air or nitrogen at temperatures of at least up to 400°C for several hours . It decomposes in the presence of lewis bases even at room temperature .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

It has been used in the preparation of silicon-based components of use in semiconducting devices including photovoltaic cells .

Molecular Mechanism

It is known to decompose to dodecachloroneopentasilane and silicon tetrachloride in the presence of Lewis bases even at room temperature .

Temporal Effects in Laboratory Settings

Hexachlorodisilane is stable under air or nitrogen at temperatures of at least up to 400°C for several hours

Properties

IUPAC Name |

trichloro(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXBJXDGVGRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065488 | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS] | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-77-5 | |

| Record name | 1,1,1,2,2,2-Hexachlorodisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLORODISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z754456JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Hexachlorodisilane?

A1: this compound has the molecular formula Si2Cl6 and a molecular weight of 268.88 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Extensive infrared and Raman spectroscopic data are available for this compound in gaseous, liquid, and solid states. These studies have helped determine the vibrational assignments and confirm its D3d symmetry. [, , , ]

Q3: Is this compound stable in the presence of water?

A3: this compound readily hydrolyzes in the presence of moisture. The hydrolysis products can exhibit shock sensitivity depending on the reaction conditions and oxygen/silicon ratio. [, ]

Q4: Can this compound be used in thin film deposition processes?

A4: Yes, this compound has been successfully utilized as a precursor for the Chemical Vapor Deposition (CVD) of silicon nitride and polycrystalline silicon films. [, , , , , ]

Q5: Are there any challenges associated with using this compound in thin film deposition?

A5: Silicon nitride films deposited using this compound have been observed to exhibit lower hardness, elastic modulus, and fracture resistance compared to films deposited using other precursors like dichlorosilane. []

Q6: Can this compound act as a reducing agent?

A6: Yes, this compound acts as a reducing agent in several reactions. It can reduce phosphine oxides and sulfides to the corresponding phosphines, albeit with opposite stereoselectivities. [, ]

Q7: Is there a silicon analogue of the McMurry reaction?

A7: Yes, this compound reacts with diarylmethanones to produce tetraarylethylenes in a reaction analogous to the titanium-catalyzed McMurry reaction. []

Q8: Have there been any computational studies on the structure of this compound?

A8: Yes, ab initio and density functional theory calculations have been performed to optimize the equilibrium structure of this compound and calculate its vibrational frequencies. [, , ]

Q9: Have computational methods been used to study reactions involving this compound?

A9: Yes, computational studies have been conducted to investigate the bis-silylation reaction of ethylene with this compound catalyzed by titanium dichloride. [] Also, density functional theory was employed to study the initial reaction of this compound on an amorphous silica surface for atomic layer deposition. []

Q10: How can the shock sensitivity of this compound hydrolysis products be controlled?

A10: The shock sensitivity of this compound hydrolysis products can be controlled by adjusting the hydrolysis conditions, particularly the oxygen/silicon ratio in the resulting deposit. []

Q11: Can this compound be recovered from industrial waste?

A11: Yes, this compound can be recovered from chlorosilane residues generated during polysilicon production. Several processes, including distillation and a combination of adsorption and rectification, have been proposed and implemented for this purpose. [, , , ]

Q12: How can this compound-containing vapor be disposed of safely?

A12: One method involves mixing the vapor with a non-polar hydrocarbon liquid and urea at specific temperatures and pressures. []

Q13: What software is commonly used to simulate processes involving this compound?

A13: Aspen Plus software is a widely used tool for simulating and optimizing chemical processes, including those related to this compound recovery and purification. []

Q14: When was the Raman spectrum of this compound first reported?

A14: The Raman spectrum of this compound was first reported in 1941. [] This study confirmed the D3h symmetry of the molecule and its internal free rotation around the Si–Si bond.

Q15: Are there any applications of this compound in materials science beyond silicon nitride?

A15: Yes, this compound has been explored as a precursor for the synthesis of novel organodisilicate xerogel glasses. [] These materials exhibit interesting properties, such as high surface area and thermal stability, making them potentially useful for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)